molecular formula C128H242N26O24 B608676 H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH.CH3CO2H CAS No. 825600-90-6

H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH.CH3CO2H

Cat. No.: B608676
CAS No.: 825600-90-6
M. Wt: 2529.45
InChI Key: OSPNFKYGOFXGBX-YWWKUQGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH.CH3CO2H primarily undergoes interactions typical of peptide and phospholipid compounds. These include:

    Oxidation: The peptide components can undergo oxidation, particularly at the methionine and cysteine residues.

    Hydrolysis: The ester bonds in the phospholipids can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or other peroxides.

    Hydrolyzing Agents: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed:

    Oxidation Products: Oxidized peptides with altered functional groups.

    Hydrolysis Products: Free fatty acids and glycerophosphates from the breakdown of phospholipids.

Scientific Research Applications

H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH.CH3CO2H has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Beractant (Survanta): An animal-derived surfactant containing surfactant proteins B and C.

    Calfactant (Infasurf): Another animal-derived surfactant with similar components.

    Poractant (Curosurf): A porcine-derived surfactant used for similar indications.

Uniqueness of H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH.CH3CO2H: this compound is unique in being entirely synthetic, which eliminates the risk of transmitting animal-derived diseases and reduces the potential for allergic reactions . It is also more resistant to inactivation by endogenous serum proteins and reactive oxygen species compared to naturally occurring surfactant proteins .

This compound represents a significant advancement in the treatment of respiratory distress syndrome, offering a synthetic alternative to animal-derived surfactants with enhanced stability and safety profiles.

Properties

IUPAC Name

acetic acid;6-amino-2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C126H238N26O22.C2H4O2/c1-69(2)53-90(137-106(153)85(132)43-33-38-48-127)114(161)145-98(61-77(17)18)122(169)149-99(62-78(19)20)118(165)141-91(54-70(3)4)110(157)133-86(44-34-39-49-128)107(154)138-95(58-74(11)12)115(162)146-103(66-82(27)28)123(170)150-100(63-79(21)22)119(166)142-92(55-71(5)6)111(158)134-87(45-35-40-50-129)108(155)139-96(59-75(13)14)116(163)147-104(67-83(29)30)124(171)151-101(64-80(23)24)120(167)143-93(56-72(7)8)112(159)135-88(46-36-41-51-130)109(156)140-97(60-76(15)16)117(164)148-105(68-84(31)32)125(172)152-102(65-81(25)26)121(168)144-94(57-73(9)10)113(160)136-89(126(173)174)47-37-42-52-131;1-2(3)4/h69-105H,33-68,127-132H2,1-32H3,(H,133,157)(H,134,158)(H,135,159)(H,136,160)(H,137,153)(H,138,154)(H,139,155)(H,140,156)(H,141,165)(H,142,166)(H,143,167)(H,144,168)(H,145,161)(H,146,162)(H,147,163)(H,148,164)(H,149,169)(H,150,170)(H,151,171)(H,152,172)(H,173,174);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPNFKYGOFXGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C128H242N26O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pulmonary surfactant is a lipoprotein complex that is produced naturally in the lungs, where it lines the alveolar epithelium and serves to reduce surface tension, which facilitates alveoli expansion and allows gas exchange. Human surfactants contain phospholipids, predominantly dipalmitoylphosphatidylcholine (DPPC), in addition to surfactant proteins A, B, C and D. Surfactant is also a physical barrier to inhaled particle and noxious agents, enhances particle clearance, is involved in host defense against infection and possesses antiinflammatory properties. Several serious respiratory disorders have been associated with a loss or lack of endogenous surfactant. Lucinactant was designed to mimic the essential endogenous human surfactant protein B (SP-B).
Record name Lucinactant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04897
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

825600-90-6
Record name Lucinactant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04897
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

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